molecular formula C16H11BrN2O2S B11665889 3-bromo-N'-[(E)-(3-hydroxy-1-benzothiophen-2-yl)methylidene]benzohydrazide

3-bromo-N'-[(E)-(3-hydroxy-1-benzothiophen-2-yl)methylidene]benzohydrazide

Cat. No.: B11665889
M. Wt: 375.2 g/mol
InChI Key: BEWDQFHJQXTMEX-GIJQJNRQSA-N
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Description

3-bromo-N’-[(E)-(3-hydroxy-1-benzothiophen-2-yl)methylidene]benzohydrazide is an organic compound belonging to the class of hydrazones This compound is characterized by the presence of a bromine atom at the 3-position of the benzene ring and a hydrazone linkage connecting a benzohydrazide moiety to a benzothiophene ring

Preparation Methods

The synthesis of 3-bromo-N’-[(E)-(3-hydroxy-1-benzothiophen-2-yl)methylidene]benzohydrazide typically involves the condensation reaction between 3-hydroxy-1-benzothiophene-2-carbaldehyde and 3-bromobenzohydrazide. The reaction is carried out in a suitable solvent, such as methanol, under reflux conditions for several hours. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

3-bromo-N’-[(E)-(3-hydroxy-1-benzothiophen-2-yl)methylidene]benzohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

3-bromo-N’-[(E)-(3-hydroxy-1-benzothiophen-2-yl)methylidene]benzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-N’-[(E)-(3-hydroxy-1-benzothiophen-2-yl)methylidene]benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazone linkage allows it to form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the presence of the benzothiophene ring contributes to its ability to interact with biological membranes and proteins, influencing various cellular processes .

Comparison with Similar Compounds

3-bromo-N’-[(E)-(3-hydroxy-1-benzothiophen-2-yl)methylidene]benzohydrazide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C16H11BrN2O2S

Molecular Weight

375.2 g/mol

IUPAC Name

3-bromo-N-[(E)-(3-hydroxy-1-benzothiophen-2-yl)methylideneamino]benzamide

InChI

InChI=1S/C16H11BrN2O2S/c17-11-5-3-4-10(8-11)16(21)19-18-9-14-15(20)12-6-1-2-7-13(12)22-14/h1-9,20H,(H,19,21)/b18-9+

InChI Key

BEWDQFHJQXTMEX-GIJQJNRQSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=C(S2)/C=N/NC(=O)C3=CC(=CC=C3)Br)O

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C=NNC(=O)C3=CC(=CC=C3)Br)O

Origin of Product

United States

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